molecular formula C12H15NO2 B2825931 1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2185980-53-2

1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B2825931
CAS RN: 2185980-53-2
M. Wt: 205.257
InChI Key: JTLRYTSQHQCLMY-UHFFFAOYSA-N
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Description

1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one, also known as FPL 64176, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a piperidine derivative that has been found to have unique biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one involves its binding to specific receptors in the brain. As a dopamine D4 receptor antagonist, it blocks the activity of dopamine at these receptors, which could be useful in the treatment of dopamine-related disorders. As a sigma-1 receptor agonist, it activates these receptors, which could be useful in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which could be useful in the treatment of cognitive disorders such as Alzheimer's. Additionally, it has been found to have antioxidant properties, which could be useful in the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one in lab experiments is its selectivity for specific receptors in the brain. This allows researchers to study the effects of blocking or activating these receptors with minimal interference from other receptors. One limitation of using this compound is its relatively low solubility in water, which could make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one. One direction could be to investigate its potential as a treatment for cognitive disorders such as Alzheimer's. Another direction could be to study its potential as a treatment for oxidative stress-related disorders. Additionally, further research could be done to elucidate its mechanism of action and to optimize its synthesis for use in experimental settings.

Synthesis Methods

The synthesis of 1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one involves the reaction of 4-(furan-2-yl)piperidine with propenone in the presence of a catalyst. This method has been optimized to produce high yields of the compound with minimal impurities.

Scientific Research Applications

1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one has been studied for its potential applications in scientific research. It has been found to have activity as a selective dopamine D4 receptor antagonist, which could be useful in the study of dopamine-related disorders such as schizophrenia and ADHD. Additionally, it has been shown to have activity as a sigma-1 receptor agonist, which could be useful in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[4-(furan-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-12(14)13-7-5-10(6-8-13)11-4-3-9-15-11/h2-4,9-10H,1,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLRYTSQHQCLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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